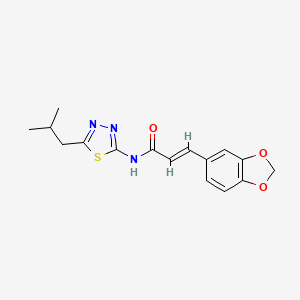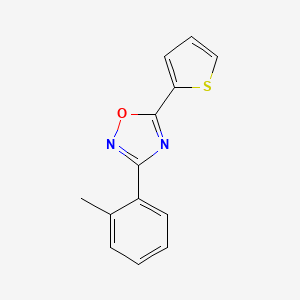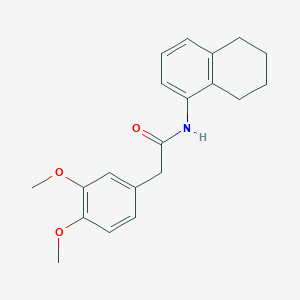![molecular formula C18H20N2O3S B5754905 methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioamide derivative of phenylacetate and has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.
作用機序
The mechanism of action of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood. However, studies have suggested that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has been found to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
実験室実験の利点と制限
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has shown promising results in scientific research, particularly in the field of cancer treatment. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate. One potential direction is to further investigate the mechanism of action of the compound and to identify the specific enzymes that it targets. This could lead to the development of more targeted and effective anticancer therapies. Another direction is to explore the potential applications of the compound in other areas, such as drug development and the treatment of other diseases. Overall, the research on methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is an exciting and promising area of study that has the potential to lead to significant advancements in the field of medicine.
合成法
The synthesis of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction of 2-methoxybenzylamine with carbon disulfide to form the thioamide intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of a base to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has shown potential in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential in preventing the growth and spread of cancer.
特性
IUPAC Name |
methyl 2-[4-[(2-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-6-4-3-5-14(16)12-19-18(24)20-15-9-7-13(8-10-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDHZIOJAWQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(2-methoxybenzyl)carbamothioyl]amino}phenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
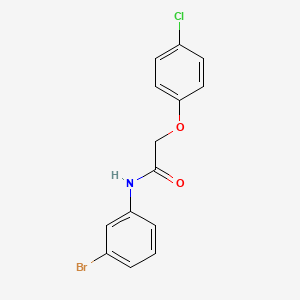
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)

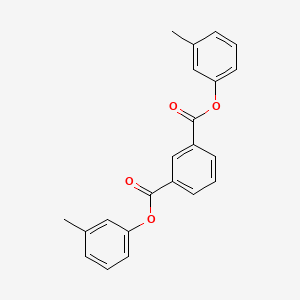
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
